

# Spectroscopic Analysis of Butyraldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Butyraldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **butyraldehyde**, a key aliphatic aldehyde. The document focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the logical relationships of these analytical techniques. This information is critical for the identification, characterization, and quality control of **butyraldehyde** in various scientific and industrial applications, including drug development.

## Spectroscopic Data of Butyraldehyde

The following tables summarize the key spectroscopic data for **butyraldehyde**, providing a clear and concise reference for its characteristic spectral features.

### Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group & Vibrational Mode	Expected Intensity
~2975 - 2845	C-H (Alkyl) Stretch	Strong
~2880 - 2650	C-H (Aldehyde) Stretch	Medium, often appears as a shoulder[1][2]
~1740 - 1720	C=O (Carbonyl) Stretch	Strong, characteristic for aliphatic aldehydes[1][2][3][4]
~1435 - 1215	C-H (Alkyl) Bend	Multiple absorptions, not highly characteristic[2]

Table 1: Summary of key infrared absorption bands for **butyraldehyde**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift (δ, ppm)	Assignment (Proton)	Multiplicity	Integration
~9.76	CHO	Triplet	1H
~2.37	CH <sub>2</sub> -CHO	Triplet of doublets	2H
~1.64	CH <sub>3</sub> -CH <sub>2</sub>	Sextet	2H
~0.97	CH <sub>3</sub>	Triplet	3H

Table 2: <sup>1</sup>H NMR chemical shifts, multiplicities, and integrations for **butyraldehyde**.<sup>[5]</sup>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl<sub>3</sub> Reference: Tetramethylsilane (TMS) at 0.0 ppm

Chemical Shift ( $\delta$ , ppm)	Assignment (Carbon)
~202.8	CHO
~45.8	CH <sub>2</sub> -CHO
~15.7	CH <sub>3</sub> -CH <sub>2</sub>
~13.7	CH <sub>3</sub>

Table 3: <sup>13</sup>C NMR chemical shifts for **butyraldehyde**.[\[6\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality IR and NMR spectra of a liquid sample such as **butyraldehyde**.

### Infrared (IR) Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: Ensure the **butyraldehyde** sample is pure and free from water or other solvents. No further preparation is needed for a neat liquid sample.[\[7\]](#)
- Instrument Setup:
  - Use a Fourier Transform Infrared (FT-IR) spectrometer.
  - Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[\[8\]](#) If necessary, clean the plates with a small amount of dry acetone and wipe them with a clean, lint-free tissue.[\[7\]](#)[\[8\]](#)
- Spectrum Acquisition:
  - Place a single drop of **butyraldehyde** onto the center of one salt plate using a Pasteur pipette.[\[7\]](#)[\[8\]](#)
  - Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[\[8\]](#)
  - Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.[\[7\]](#)[\[8\]](#)

- Acquire a background spectrum of the empty instrument.
- Acquire the sample spectrum.
- Data Processing and Cleaning:
  - After obtaining the spectrum, remove the salt plates from the instrument.
  - Separate the plates and clean them thoroughly with dry acetone, then dry them with a clean Kimwipe.<sup>[7]</sup>
  - Return the clean, dry plates to the desiccator.<sup>[7][8]</sup>
  - Process the acquired spectrum using the instrument's software, which may include baseline correction.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

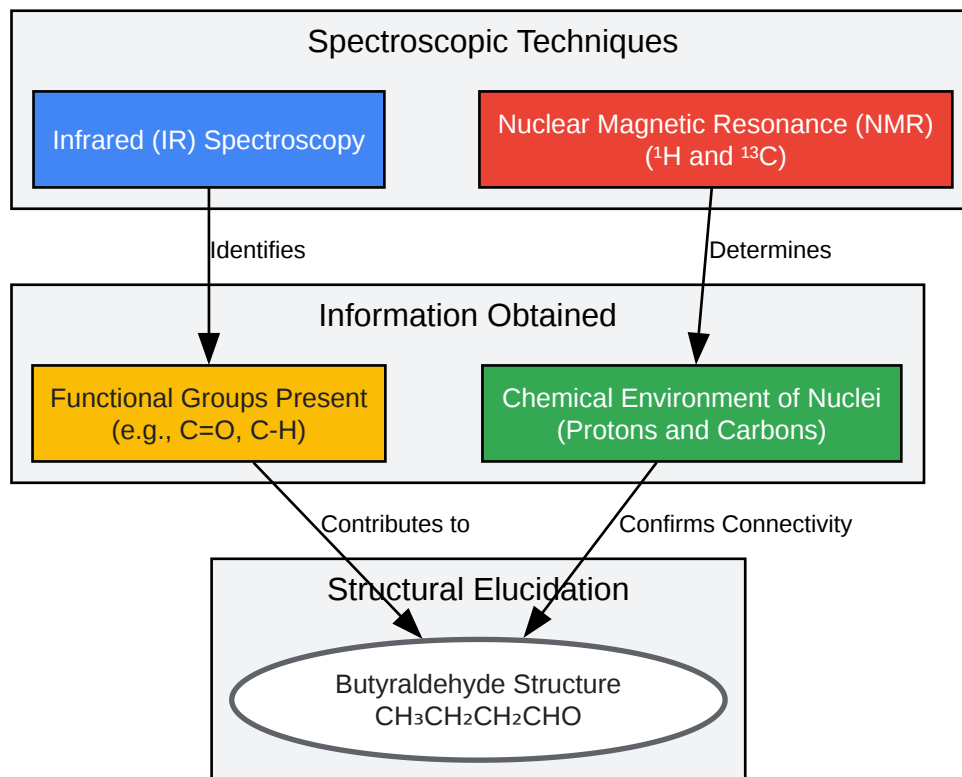
- Sample Preparation:
  - Accurately weigh approximately 5-20 mg of pure **butyraldehyde** for a  $^1\text{H}$  NMR spectrum or 20-50 mg for a  $^{13}\text{C}$  NMR spectrum.<sup>[9]</sup>
  - Choose a suitable deuterated solvent, with deuterated chloroform ( $\text{CDCl}_3$ ) being a common choice for nonpolar organic compounds.<sup>[9][10][11]</sup>
  - Dissolve the sample in approximately 0.6-0.75 mL of the deuterated solvent in a clean, dry vial.<sup>[9][11]</sup> Gentle vortexing or sonication can aid dissolution.<sup>[9]</sup>
  - If an internal standard is not already present in the solvent, a small amount of tetramethylsilane (TMS) can be added as a reference.<sup>[9]</sup>
- Transfer to NMR Tube:
  - Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4.0 to 5.0 cm.<sup>[9]</sup>

- Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any fingerprints or dust.[\[9\]](#)
- Cap the NMR tube securely.[\[9\]](#)
- Spectrum Acquisition:
  - Insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.
  - Insert the sample into the NMR spectrometer.
  - The instrument will then perform the following steps:
    - Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[\[9\]](#)
    - Shimming: The magnetic field homogeneity will be optimized to achieve high resolution and sharp peaks.[\[9\]](#)
    - Tuning: The probe will be tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[9\]](#)
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and begin the experiment.
- Data Processing:
  - After data acquisition, the raw data (Free Induction Decay or FID) is processed.
  - This involves Fourier transformation, phase correction, baseline correction, and integration of the peaks to obtain the final NMR spectrum.[\[9\]](#)

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using IR and NMR spectroscopy to determine the structure of **butyraldehyde**.

## Spectroscopic Analysis Workflow for Butyraldehyde



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